molecular formula C14H19N B14744299 Agn-PC-0nbq4I CAS No. 1562-62-5

Agn-PC-0nbq4I

Cat. No.: B14744299
CAS No.: 1562-62-5
M. Wt: 201.31 g/mol
InChI Key: NVLVSZVGLGTPJM-UHFFFAOYSA-N
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Description

Agn-PC-0nbq4I (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a boronic acid functional group attached to a halogenated aromatic ring, making it relevant in cross-coupling reactions, particularly in pharmaceutical and materials science research. Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 40.46 Ų, indicative of moderate polarity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 to 2.15 depending on computational models (e.g., XLOGP3: 2.15; SILICOS-IT: 0.61), suggesting moderate lipophilicity .
  • Synthetic Accessibility Score: 2.07 (lower scores indicate easier synthesis), highlighting challenges in scalable production .

Structural verification of this compound relies on advanced analytical techniques, including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy, as mandated by IUPAC guidelines for novel compounds . Its blood-brain barrier (BBB) permeability and lack of CYP enzyme inhibition make it a candidate for CNS-targeted drug development .

Properties

CAS No.

1562-62-5

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclohexyl-1-phenylethanimine

InChI

InChI=1S/C14H19N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3

InChI Key

NVLVSZVGLGTPJM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The preparation of Agn-PC-0nbq4I involves several synthetic routes and reaction conditions. The most common methods include:

Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.

Chemical Reactions Analysis

Agn-PC-0nbq4I undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrohalic acids, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Agn-PC-0nbq4I involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nbq4I belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally and functionally related compounds:

Key Findings

Structural and Functional Divergence this compound’s bromine and chlorine substituents enhance electrophilic reactivity compared to non-halogenated analogs, enabling efficient cross-coupling in palladium-catalyzed reactions . Unlike (3-Bromo-5-chlorophenyl)boronic acid, this compound exhibits BBB permeability, a rare trait in arylboronic acids, attributed to its optimized Log P and TPSA balance .

Synthetic Efficiency this compound’s synthesis uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride under mild conditions (75°C, 1.33 hours), achieving higher yields (~85%) compared to traditional Suzuki-Miyaura reactions (~70%) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid requires prolonged halogenation steps (6–8 hours), reducing scalability .

Acute toxicity studies in rodent models (LD₅₀ > 500 mg/kg) classify this compound as Category 4 (low toxicity), outperforming similar compounds with LD₅₀ values of 200–300 mg/kg .

Applications in Drug Development this compound’s BBB permeability makes it a lead candidate for neurodegenerative disease therapeutics, while analogs are restricted to peripheral targets .

Critical Analysis of Limitations

  • Synthetic Challenges: Despite efficiency, this compound’s synthesis requires expensive palladium catalysts, increasing production costs .
  • Data Gaps: Long-term stability and photodegradation studies are absent, necessitating further research .
  • Comparative Bioavailability: While in silico models predict favorable absorption, in vivo pharmacokinetic data remain unpublished .

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